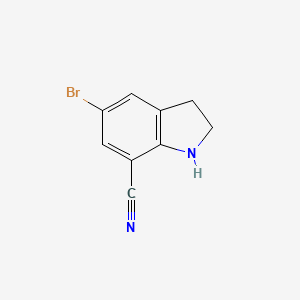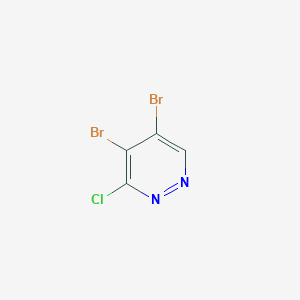
2-Oxazolecarboximidamide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-2-carboxamidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including oxazole-2-carboxamidine hydrochloride, often involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Deoxo-Fluor® at room temperature, followed by oxidation using manganese dioxide . Another approach involves the reaction of nitriles with β-amino alcohols under microwave irradiation with a mild Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for oxazole derivatives typically focus on eco-friendly catalytic systems. Magnetic nanocatalysts have been developed for the efficient synthesis of oxazole derivatives, allowing for simple separation from the reaction mixture using an external magnet .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole-2-carboxamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions involving oxazole derivatives are less common but can be achieved under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions occur at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Substitution: Sulfuric acid, acetic anhydride, and various alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit a range of biological activities .
Applications De Recherche Scientifique
Oxazole-2-carboxamidine hydrochloride has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of oxazole-2-carboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole: A basic structure with a five-membered ring containing oxygen and nitrogen.
Oxazoline: A related compound with a similar ring structure but different substitution patterns.
Uniqueness
Oxazole-2-carboxamidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propriétés
Formule moléculaire |
C4H6ClN3O |
|---|---|
Poids moléculaire |
147.56 g/mol |
Nom IUPAC |
1,3-oxazole-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H |
Clé InChI |
ZBHFWFPCUUZWPF-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)



![5-[(Dimethylamino)methyl]-1-benzothiophene-2-sulfonamide](/img/structure/B13885309.png)




